molecular formula C5H6N2O5 B12353388 1-Hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid

1-Hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid

Cat. No.: B12353388
M. Wt: 174.11 g/mol
InChI Key: YJWJNXVNKDOFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid is an organic compound with a unique structure that includes a diazinane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diacid chloride, followed by hydrolysis to yield the desired product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which 1-Hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions, depending on the specific application.

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H6N2O5

Molecular Weight

174.11 g/mol

IUPAC Name

1-hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid

InChI

InChI=1S/C5H6N2O5/c8-3-2(4(9)10)1-7(12)5(11)6-3/h2,12H,1H2,(H,9,10)(H,6,8,11)

InChI Key

YJWJNXVNKDOFBV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.